Ethyl 2-(butylamino)-6-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(butylamino)-6-methylbenzoate is an organic compound belonging to the ester class. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a unique structure that makes it interesting for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(butylamino)-6-methylbenzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 2-(butylamino)-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(butylamino)-6-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(butylamino)-6-methylbenzoic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Various nucleophiles, such as halides or alkoxides, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(butylamino)-6-methylbenzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(butylamino)-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(butylamino)-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active 2-(butylamino)-6-methylbenzoic acid, which can interact with various enzymes and receptors in biological systems. The amino group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(butylamino)-6-methylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.
2-(butylamino)-benzoic acid: Lacks the ester group, affecting its solubility and reactivity.
Methyl 2-(butylamino)-benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.
The unique combination of functional groups in this compound makes it distinct and valuable for various applications.
Eigenschaften
CAS-Nummer |
90259-54-4 |
---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
ethyl 2-(butylamino)-6-methylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-6-10-15-12-9-7-8-11(3)13(12)14(16)17-5-2/h7-9,15H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
DATHCHCUAPEMSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC=CC(=C1C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.